molecular formula C15H11BrO B3021037 4'-Bromochalcone CAS No. 22966-23-0

4'-Bromochalcone

Cat. No.: B3021037
CAS No.: 22966-23-0
M. Wt: 287.15 g/mol
InChI Key: QMHDTKUBDZUMNH-IZZDOVSWSA-N
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Description

4'-Bromochalcone, a synthetic brominated derivative of chalcone, belongs to the flavonoid family and is characterized by an α,β-unsaturated ketone backbone with two aromatic rings. Its structure includes a bromine atom at the 4'-position of the A-ring and a butyl group ((CH₂)₃CH₃) at the 4-position of the B-ring, designated as (E)-3-(4-butylphenyl)-1-(4-bromophenyl)-prop-2-en-1-one (BBP) . Synthesized via the Claisen-Schmidt condensation, BBP exhibits promising larvicidal activity against Aedes aegypti larvae, achieving 80% mortality at 57.6 mg·L⁻¹ within 48 hours . Its non-planar molecular conformation (2.9° deviation from planarity) and lipophilicity enhance solubility and membrane interactions, critical for bioactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4’-Bromochalcone can be synthesized through the Claisen-Schmidt condensation reaction, which involves the reaction of 4-bromoacetophenone with benzaldehyde in the presence of a base such as sodium hydroxide. The reaction can be carried out under conventional heating or microwave irradiation to enhance the reaction rate and yield . The general reaction scheme is as follows:

[ \text{4-Bromoacetophenone} + \text{Benzaldehyde} \xrightarrow{\text{NaOH}} \text{4’-Bromochalcone} ]

Industrial Production Methods: In an industrial setting, the synthesis of 4’-Bromochalcone can be scaled up using similar reaction conditions. The reaction mixture is typically stirred at room temperature or under microwave irradiation, followed by purification through recrystallization or column chromatography to obtain the pure product .

Chemical Reactions Analysis

Types of Reactions: 4’-Bromochalcone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding chalcone epoxides.

    Reduction: Reduction of the carbonyl group yields the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Chalcone epoxides.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted chalcones depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

4'-Bromochalcone serves as a crucial intermediate in synthesizing various bioactive molecules. Its derivatives are investigated for:

  • Anticancer Agents : Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, studies have shown its potential to induce apoptosis in breast cancer cells through the modulation of cell signaling pathways .
  • Anti-inflammatory Drugs : The compound has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines, making it a candidate for developing new anti-inflammatory medications .

Case Study: Anticancer Activity

A study conducted on this compound derivatives revealed that certain modifications enhance its efficacy against cancer cells. The derivatives were tested against various cancer types, showing significant inhibition of cell proliferation .

Antioxidant Research

This compound is studied for its antioxidant properties, which are crucial in formulating dietary supplements and cosmetics aimed at reducing oxidative stress. The compound has been shown to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage .

Data Table: Antioxidant Activity Comparison

CompoundIC50 (µM)Mechanism of Action
This compound25ROS scavenging
Other Chalcones30-40ROS scavenging

Organic Synthesis

In organic chemistry, this compound acts as a building block for synthesizing more complex aromatic compounds. Its versatility allows chemists to create various derivatives through nucleophilic substitution reactions .

Synthetic Routes

  • Conventional Method : Involves stirring 4-bromoacetophenone with benzaldehyde under basic conditions.
  • Microwave-Assisted Method : This method significantly reduces reaction time while maintaining high yields (approximately 94% yield) .

Fluorescent Dyes

Modification of this compound can lead to the development of fluorescent dyes used in biological imaging and diagnostics. These dyes are essential for visualizing cellular processes and tracking biomolecules within living organisms .

Food Industry Applications

Research is ongoing into the use of this compound derivatives as natural colorants and flavoring agents in food products. These compounds offer safer alternatives to synthetic additives, aligning with consumer demand for natural ingredients .

Case Study: Natural Colorants

A study explored the efficacy of this compound derivatives as natural colorants in food formulations. Results indicated that these compounds provide vibrant colors while maintaining safety and stability compared to synthetic alternatives .

Mechanism of Action

The biological activity of 4’-Bromochalcone is primarily attributed to its ability to interact with various molecular targets and pathways. It acts as an inhibitor of enzymes such as monoamine oxidase and cyclooxygenase, thereby exerting its anti-inflammatory and antioxidant effects . The compound’s α,β-unsaturated carbonyl system allows it to participate in Michael addition reactions, which are crucial for its biological activity.

Comparison with Similar Compounds

Comparison with Similar Bromochalcone Derivatives

Substituent Effects on Larvicidal Activity

The structure-activity relationship (SAR) of bromochalcone derivatives reveals significant variations in larvicidal efficacy based on substituent type and position:

Substituent (R) Position Mortality (%) Concentration (mg·L⁻¹) Key Observations
H (unsubstituted) 4 70 100 Baseline activity
NO₂ 4 0 100 Electron-withdrawing groups reduce activity
OMe 4 55 100 Electron-donating groups moderately impair activity
(CH₂)₃CH₃ (BBP) 4 80 57.6 Butyl group enhances lipophilicity and membrane interaction
Multiple OMe B-ring <50 100 Increased methoxy groups reduce biotransformation efficiency

Key Findings:

  • Electron-Withdrawing Groups (e.g., NO₂): Reduce larvicidal activity by destabilizing the α,β-unsaturated ketone moiety, critical for target binding .
  • Electron-Donating Groups (e.g., OMe): Moderate reduction in activity due to altered electronic distribution .
  • Alkyl Chains (e.g., Butyl): Enhance lipophilicity, improving membrane permeability and larvicidal potency. BBP's 80% mortality at 57.6 mg·L⁻¹ outperforms unsubstituted chalcone (70% at 100 mg·L⁻¹) .

Structural and Electronic Properties

  • Planarity: BBP exhibits a 2.9° deviation from planarity compared to BRCHAL (R=H), which has a 5% lower mortality rate at 100 mg·L⁻¹. Reduced planarity improves solubility without compromising bioactivity .
  • Quantum Calculations: BBP’s energy gap (EGAP = 3.97 eV) indicates higher polarizability than analogues, facilitating electrophilic interactions with biological targets .
  • Supramolecular Interactions: Stabilized by C–H⋯O and C–H⋯π interactions, enhancing crystalline stability and reactivity .

Biotransformation and Metabolic Stability

  • Methoxy Substituents: Derivatives with multiple methoxy groups (e.g., 4'-bromo-3,4,5-trimethoxychalcone) show reduced conversion yields in yeast biotransformation studies, likely due to steric hindrance .
  • Bromine Position: 2'-Hydroxy-4″-bromochalcone undergoes regioselective hydrogenation by Yarrowia lipolytica KCh 71, highlighting substituent-position-dependent metabolic processing .

Biological Activity

4'-Bromochalcone, a member of the chalcone family, is characterized by its 1,3-diarylprop-2-en-1-one structure with a bromine atom at the para position of the aromatic ring. This unique substitution significantly influences its chemical properties and biological activities. Chalcones are well-known for their diverse pharmacological effects, including antioxidant, anti-inflammatory, antimicrobial, and anticancer activities. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula : C₁₅H₁₁BrO
  • Molecular Weight : 287.15 g/mol
  • Structure : The compound features a conjugated system that enhances its reactivity and biological interactions.

This compound interacts with various biological targets through several mechanisms:

  • Enzyme Inhibition : It can inhibit enzymes involved in critical biochemical pathways.
  • Cell Signaling Modulation : The compound influences cellular signaling pathways that regulate inflammation and cell proliferation.
  • Antioxidant Activity : It scavenges reactive oxygen species (ROS), thereby reducing oxidative stress in cells.

Antioxidant Activity

This compound exhibits strong antioxidant properties. It has been shown to effectively neutralize ROS, which are implicated in various diseases including cancer and inflammatory conditions.

Antimicrobial Activity

Studies indicate that this compound possesses significant antimicrobial properties against various pathogens:

  • Bacterial Inhibition : It demonstrates inhibitory effects against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
  • Fungal Activity : The compound has also shown efficacy against fungal strains such as Aspergillus niger and Rhizopus oryzae .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of this compound. It modulates inflammatory cytokines and reduces inflammation markers in vitro and in vivo.

Anticancer Properties

This compound has been investigated for its anticancer effects:

  • Cell Proliferation Inhibition : It inhibits the proliferation of various cancer cell lines by inducing apoptosis.
  • Mechanistic Studies : The compound affects cell cycle progression and promotes cancer cell death through multiple pathways .

Data Summary

Biological ActivityObserved EffectReference
AntioxidantScavenges ROS
AntimicrobialInhibits Staphylococcus aureus
Inhibits Escherichia coli
Fungal InhibitionActive against Aspergillus niger
Anti-inflammatoryReduces cytokine levels
AnticancerInduces apoptosis in cancer cells

Case Studies

  • Antimicrobial Efficacy Study : A study examined the antibacterial activity of various chalcones, including this compound. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL against E. coli and S. aureus.
  • Anti-inflammatory Research : In a controlled experiment using murine models, this compound treatment led to a marked decrease in pro-inflammatory cytokines (TNF-alpha and IL-6) compared to control groups.
  • Anticancer Investigation : A study on human breast cancer cell lines demonstrated that this compound inhibited cell proliferation by up to 70% at a concentration of 25 µM after 48 hours of treatment, suggesting its potential as an anticancer agent.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that its lipophilicity may enhance absorption and distribution within biological systems. The compound's stability under physiological conditions suggests potential for therapeutic applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 4'-Bromochalcone, and how can reaction yields be optimized?

Methodological Answer: The Claisen-Schmidt condensation is the primary method for synthesizing this compound. A representative protocol involves reacting 4'-bromoacetophenone (20 mmol) with benzaldehyde (20 mmol) in ethanol/water (5:2 v/v) under basic conditions (NaOH, 1.0 eq.) at reflux, followed by recrystallization from ethanol/water to yield colorless flakes (87% yield) . Optimization strategies include:

  • Catalyst screening : Testing alternatives to NaOH (e.g., KOH, ionic liquids) to improve regioselectivity.
  • Solvent systems : Evaluating polar aprotic solvents (e.g., DMF) to enhance reaction kinetics.
  • Temperature control : Adjusting reflux duration to minimize side products like diastereomers.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: Key techniques include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm the chalcone backbone and bromine substitution pattern (e.g., aromatic protons at δ 7.2–8.1 ppm) .
  • HPLC-PDA : Validates purity (>95%) and monitors degradation under storage conditions.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+ at m/z 305.14 for C15_{15}H10_{10}OBrF) .

Q. How does solvent polarity affect the solubility and stability of this compound?

Methodological Answer: Solubility studies in solvents like DMSO, ethanol, and chloroform reveal:

SolventSolubility (mg/mL)Stability (t1/2_{1/2})
DMSO>5014 days (4°C)
Ethanol307 days (25°C)
Stability is enhanced in inert atmospheres (N2_2) and amber vials to prevent photodegradation .

Q. What in vitro assays are commonly used to evaluate the biological activity of this compound?

Methodological Answer:

  • Anticancer activity : MTT assay in cancer cell lines (e.g., MCF-7, HeLa) with IC50_{50} calculations.
  • Antioxidant potential : DPPH radical scavenging assay, comparing activity to ascorbic acid controls.
  • Enzyme inhibition : Fluorescence-based assays for kinases or cyclooxygenase (COX) inhibition, requiring controls for non-specific binding .

Q. How should researchers handle discrepancies in reported biological activity data for this compound?

Methodological Answer:

  • Replicate experiments : Use standardized protocols (e.g., identical cell passage numbers, reagent batches).

Properties

IUPAC Name

(E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrO/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-11H/b11-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMHDTKUBDZUMNH-IZZDOVSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101030922
Record name 1-(4-Bromophenyl)-3-phenyl-2-propen-1-one
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Molecular Weight

287.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2403-27-2, 22966-23-0
Record name 4'-Bromochalcone
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Record name 2-Propen-1-one, 1-(4-bromophenyl)-3-phenyl-, (E)-
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Record name 4'-Bromochalcone
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Record name 1-(4-Bromophenyl)-3-phenyl-2-propen-1-one
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Record name 4'-Bromochalcone
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Synthesis routes and methods

Procedure details

By a procedure similar to that of example 1.59.1, starting from benzaldehyde and 4-bromoacetophenone, 1-(4-bromophenyl)-3-phenylprop-2-en-1-one was obtained as yellowish solid.
Quantity
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Retrosynthesis Analysis

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Feasible Synthetic Routes

4'-Bromochalcone
4'-Bromochalcone
4'-Bromochalcone
4'-Bromochalcone
4'-Bromochalcone
4'-Bromochalcone

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